hCA II Inhibition Potency: Subnanomolar Affinity Achieved via Ortho-Substituted Biphenyl Libraries
Derivatives based on the 4-(2-aminophenyl)phenylsulphonamide scaffold achieve subnanomolar inhibition of human carbonic anhydrase II, surpassing the clinical reference acetazolamide. A series of 4'-substituted 1,1'-biphenyl-4-sulfonamides incorporating a 2''-amino unit yielded inhibitors with Ki values in the subnanomolar range, whereas acetazolamide exhibits a Ki of approximately 12 nM against hCA II [1]. This represents a more than 12-fold improvement in affinity directly attributable to the biphenyl sulfonamide architecture.
| Evidence Dimension | Inhibition constant (Ki) against human carbonic anhydrase II (hCA II) |
|---|---|
| Target Compound Data | Ki in the subnanomolar range (compound class from 2''-amino-1,1'-biphenyl-4-sulfonamide series) |
| Comparator Or Baseline | Acetazolamide (AAZ): Ki ≈ 12 nM for hCA II |
| Quantified Difference | Target compound class shows >12-fold lower Ki vs. acetazolamide |
| Conditions | In vitro stopped-flow CO2 hydration assay; recombinant human CA II |
Why This Matters
This demonstrates that the 4-(2-aminophenyl)phenylsulphonamide scaffold is essential for achieving the subnanomolar hCA II potency required for lead optimization in programs targeting glaucoma, edema, or cancer.
- [1] La Regina, G.; Puxeddu, M.; Nalli, M.; Vullo, D.; Gratteri, P.; Supuran, C. T.; Nocentini, A.; Silvestri, R. Discovery of New 1,1'-Biphenyl-4-sulfonamides as Selective Subnanomolar Human Carbonic Anhydrase II Inhibitors. ACS Med. Chem. Lett. 2020, 11 (4), 633–637. View Source
